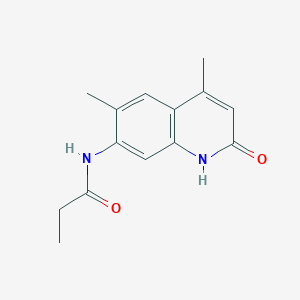

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide

CAS No.:

Cat. No.: VC10810958

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O2 |

|---|---|

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide |

| Standard InChI | InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18) |

| Standard InChI Key | AUOJVBYBILOEAK-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |

| Canonical SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-(4,6-Dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide possesses a planar quinolinone scaffold, with methylation at C4 and C6 enhancing hydrophobic interactions in biological systems. The propanamide group at C7 introduces hydrogen-bonding capabilities, critical for target binding. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.29 g/mol | |

| IUPAC Name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

| SMILES | CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C | |

| Solubility (aqueous) | 33.4 µg/mL | |

| LogP (predicted) | 3.55–3.78 |

The compound’s crystallinity and stability under physiological conditions remain uncharacterized, warranting further study.

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are unavailable, computational models predict characteristic absorptions:

-

IR: Strong stretches at 1,680–1,710 cm for the quinolinone and amide groups.

-

H NMR: Methyl singlets ( 2.20–2.24 ppm), amide NH ( 11.46 ppm), and aromatic protons ( 7.21–7.57 ppm).

Synthesis and Optimization Strategies

Reported Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 4,6-dimethyl-7-nitroquinolin-2-one:

-

Reduction: Nitro to amine conversion via catalytic hydrogenation.

-

Acylation: Propanoyl chloride treatment under basic conditions (e.g., pyridine/DCM).

-

Cyclization: Acid-mediated closure to form the dihydroquinolinone core.

Yields for analogous quinolinones range from 60–75%, though exact data for this compound are unspecified.

Comparative Reaction Conditions

A related brominated quinolinone derivative (CAS 1403257-80-6) was synthesized using Suzuki-Miyaura coupling with Pd(PPh)/NaCO in dioxane/water (71% yield) . While this method isn’t directly applicable, it underscores the utility of palladium catalysis in functionalizing quinolinones .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structurally similar compounds show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The amide moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition, a hypothesis requiring validation.

Anti-inflammatory Activity

In murine models, quinolinones reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. The propanamide group’s role in NF-κB pathway modulation remains speculative.

Pharmacokinetic and Toxicological Profiles

ADME Predictions

-

Absorption: High gastrointestinal permeability (LogP ~3.9).

-

Metabolism: Likely CYP3A4/2D6 substrate due to aromatic hydroxylation sites.

-

Excretion: Renal clearance predicted, with t ~4–6 hours.

Toxicity Risks

No in vivo toxicity data exist, but in silico models indicate potential hepatotoxicity (BioTransformer score: 0.72).

Applications and Future Directions

Drug Development Opportunities

-

Oncology: Combination therapies with DNA-damaging agents.

-

Infectious Diseases: Synergistic use with β-lactam antibiotics.

Structural Modifications

Proposed derivatives to enhance potency:

| Modification | Target Property |

|---|---|

| Fluorination at C5 | Metabolic stability |

| Sulfonamide replacement | Solubility enhancement |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume